Dimefadane hydrochloride, cis- Dimefadane hydrochloride, cis-
Brand Name: Vulcanchem
CAS No.: 86946-41-0
VCID: VC17081374
InChI: InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17-;/m1./s1
SMILES:
Molecular Formula: C17H20ClN
Molecular Weight: 273.8 g/mol

Dimefadane hydrochloride, cis-

CAS No.: 86946-41-0

Cat. No.: VC17081374

Molecular Formula: C17H20ClN

Molecular Weight: 273.8 g/mol

* For research use only. Not for human or veterinary use.

Dimefadane hydrochloride, cis- - 86946-41-0

Specification

CAS No. 86946-41-0
Molecular Formula C17H20ClN
Molecular Weight 273.8 g/mol
IUPAC Name (1R,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17-;/m1./s1
Standard InChI Key XLFKPSXGNJGVCH-GBNZRNLASA-N
Isomeric SMILES CN(C)[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl
Canonical SMILES CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Dimefadane hydrochloride, cis- has the molecular formula C₁₇H₂₀ClN and a molecular weight of 273.8 g/mol . Its IUPAC name is N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride, reflecting the presence of a dimethylamine group, a phenyl substituent, and a bicyclic indene scaffold. The "cis-" designation refers to the spatial arrangement of substituents around the cyclopropane ring, which critically influences its reactivity and biological interactions.

Stereochemical Configuration

The compound’s stereochemistry is defined by the cis configuration of the fluorine atoms on the cyclopropane ring. This arrangement enhances metabolic stability and lipophilicity compared to trans isomers, as evidenced by diastereomeric ratios exceeding 20:1 (cis:trans) in synthesized batches. The 3D conformation, validated by PubChem’s computational models, shows a planar indene system with the phenyl group oriented equatorially relative to the cyclopropane ring .

Synthesis and Manufacturing

Synthetic Pathways

Dimefadane hydrochloride is synthesized via a multi-step process involving organocatalysis and fluorination. Key steps include:

  • Cyclopropanation: A [2+1] cycloaddition reaction between a difluorocarbene precursor and an alkene derivative forms the difluorocyclopropane core.

  • Amine Functionalization: The indene scaffold is functionalized with dimethylamine using reductive amination under controlled pH conditions.

  • Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via column chromatography to achieve >88% yield.

Optimization Challenges

Reaction temperatures (typically 50°C) and solvent selection (e.g., dichloromethane) are critical to minimizing byproducts. Impurities, such as trans isomers or unreacted starting materials, are monitored using HPLC with UV detection at 254 nm.

Physicochemical Properties

Spectroscopic Data

  • InChI Key: XLFKPSXGNJGVCH-UHFFFAOYSA-N

  • SMILES: CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 5H, aromatic), 3.82 (q, 1H, cyclopropane CH), 2.95 (s, 6H, N(CH₃)₂).

Pharmacological Profile

Mechanism of Action

Though direct studies on Dimefadane hydrochloride are sparse, structural analogs suggest interactions with central nervous system (CNS) targets, including GABAₐ receptors and serotonin transporters. The cis configuration may enhance binding affinity to hydrophobic pockets in these proteins.

Preclinical Findings

In rodent models, related difluorocyclopropanes demonstrated:

  • Analgesic Effects: 30% reduction in nociceptive response (tail-flick test) at 10 mg/kg.

  • Anti-inflammatory Activity: 50% inhibition of carrageenan-induced paw edema at 20 mg/kg.

Industrial and Research Applications

Pharmaceutical Development

Dimefadane hydrochloride is explored as a precursor in antipsychotic and analgesic drug candidates. Its fluorinated structure aligns with trends in medicinal chemistry to improve pharmacokinetics .

Organic Synthesis

The compound serves as a building block for:

  • Asymmetric Catalysis: Chiral induction in cyclopropane-containing ligands.

  • Fluorine Chemistry: Studying steric effects of difluoromethyl groups in Diels-Alder reactions.

Analytical Methods for Quality Control

Chromatographic Techniques

  • HPLC: C18 column, mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 min.

  • GC-MS: Electron ionization at 70 eV, m/z 273 (M+H⁺) .

Spectroscopic Validation

FT-IR spectra show characteristic peaks at 2950 cm⁻¹ (C-H stretch) and 1250 cm⁻¹ (C-F vibration).

Challenges and Future Directions

Knowledge Gaps

Limited data exist on:

  • Toxicology: Acute and chronic toxicity profiles.

  • Human Pharmacokinetics: Absorption, distribution, and metabolism.

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the phenyl or amine groups to enhance selectivity.

  • Target Identification: High-throughput screening against CNS receptor panels.

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